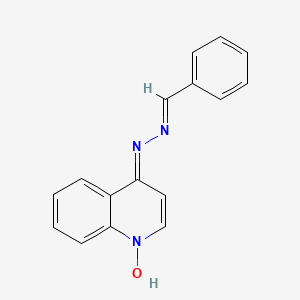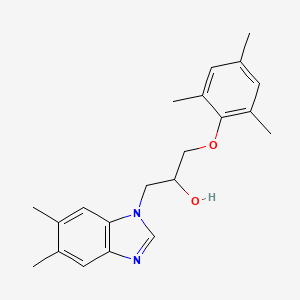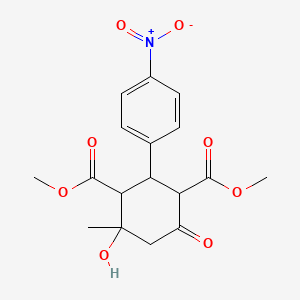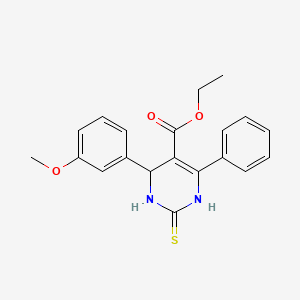
benzaldehyde (1-oxido-4-quinolinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone, also known as AQH, is a chemical compound that has been studied for its potential use in various scientific research applications. AQH is a hydrazone derivative of 4-hydroxyquinoline-1-oxide and benzaldehyde, and it has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of benzaldehyde (1-oxido-4-quinolinyl)hydrazone is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). This compound has been found to bind to metal ions such as copper, iron, and zinc, forming stable complexes that can generate ROS through Fenton-like reactions. The ROS generated by this compound can induce oxidative stress and DNA damage, leading to cytotoxicity and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, apoptosis, and anti-inflammatory activity. This compound has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
The advantages of using benzaldehyde (1-oxido-4-quinolinyl)hydrazone in lab experiments include its high selectivity and sensitivity towards metal ions, its relatively simple synthesis method, and its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells, its limited solubility in aqueous solutions, and its potential instability under certain experimental conditions.
Future Directions
There are several potential future directions for the study of benzaldehyde (1-oxido-4-quinolinyl)hydrazone in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. Finally, the study of the mechanism of action of this compound and its interactions with metal ions and biological systems could provide valuable insights into the development of new drugs and therapies.
Synthesis Methods
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone can be synthesized by the reaction of 4-hydroxyquinoline-1-oxide with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
Scientific Research Applications
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential anti-inflammatory agent. This compound has been found to exhibit high selectivity and sensitivity towards metal ions such as copper, iron, and zinc, and it has been used as a fluorescent probe for the detection of these ions in biological systems. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, and it has been proposed as a potential anticancer agent. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1-hydroxyquinolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-19-11-10-15(14-8-4-5-9-16(14)19)18-17-12-13-6-2-1-3-7-13/h1-12,20H/b17-12+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADULRJEAPARSI-NLKSIUOISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![4-(4-chloro-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4999399.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)


![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)